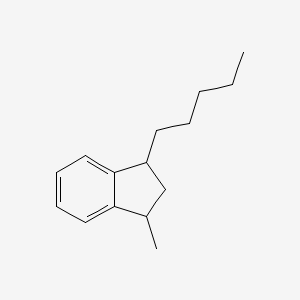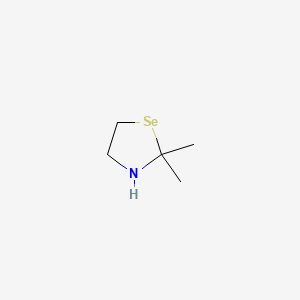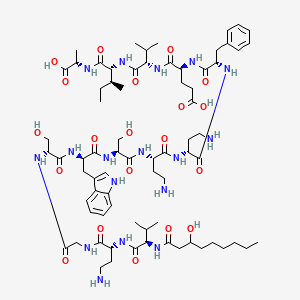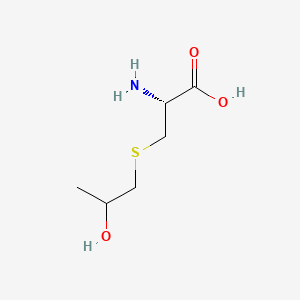
3-(2-Hydroxypropylthio)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxypropylthio)alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxypropylthio group attached to the alanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropylthio)alanine typically involves the reaction of alanine with 2-hydroxypropylthiol. One common method is the nucleophilic substitution reaction where the thiol group of 2-hydroxypropylthiol attacks the carbonyl carbon of alanine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. For example, the use of engineered microorganisms that express specific enzymes can catalyze the formation of this compound from precursor molecules under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxypropylthio)alanine can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of alanine can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxypropylthio)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxypropylthio)alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxypropylthio group can also interact with cellular components, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethylthio)alanine: Similar structure but with an ethyl group instead of a propyl group.
3-(2-Hydroxypropylthio)glycine: Similar structure but with glycine instead of alanine.
Uniqueness
3-(2-Hydroxypropylthio)alanine is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Eigenschaften
CAS-Nummer |
6367-97-1 |
|---|---|
Molekularformel |
C6H13NO3S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-4(8)2-11-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChI-Schlüssel |
HWNSBXNHMRDTRT-AKGZTFGVSA-N |
Isomerische SMILES |
CC(CSC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(CSCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


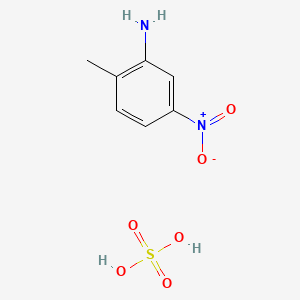
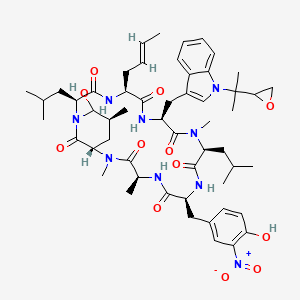
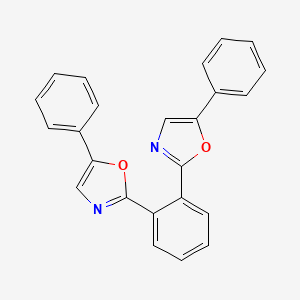
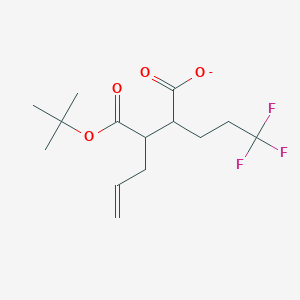
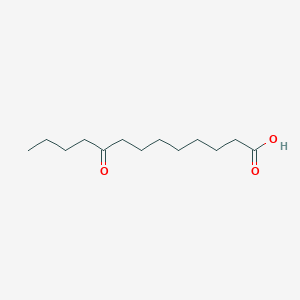
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
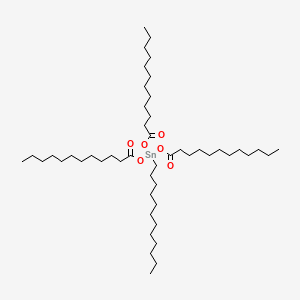
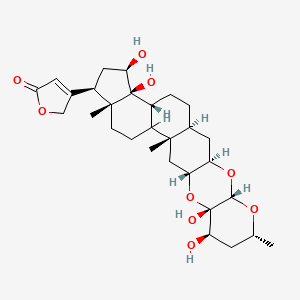
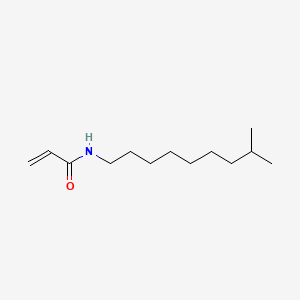
arsanium bromide](/img/structure/B15176074.png)
